3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride involves several steps. One common synthetic route includes the reaction of azetidine with 2-fluoroethanesulfonyl chloride under controlled conditions to form the desired product . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to yield the corresponding sulfides.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its unique chemical properties.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride can be compared with other similar compounds, such as:
Azetidine Derivatives: These compounds share the azetidine core but differ in their substituents, leading to variations in their chemical and biological properties.
Sulfonyl-Containing Compounds: Compounds with sulfonyl groups exhibit similar reactivity patterns but may have different applications and effects.
Fluorinated Compounds: The presence of fluorine in the structure imparts unique properties, such as increased stability and reactivity.
Properties
IUPAC Name |
3-(2-fluoroethylsulfonylmethyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO2S.ClH/c7-1-2-11(9,10)5-6-3-8-4-6;/h6,8H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADIMSCIXZAORL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CS(=O)(=O)CCF.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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